

# Binding Affinity and Selectivity Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Bcl-2-IN-14

Cat. No.: S12857221

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The table below summarizes the quantitative binding data for S55746, as determined by Fluorescence Polarization (FP) assays. The affinity for BCL-2 is high, with selectivity over other anti-apoptotic family members [1].

Protein Target	Affinity (K <sub>i</sub> )	Selectivity Fold-Change vs. BCL-2
BCL-2	1.3 nM	(Reference)
BCL-XL	90 - 500 nM	~70 to 400-fold less active
MCL-1	No significant binding	Not applicable
BFL-1/A1	No significant binding	Not applicable

## Experimental Protocols for Key Assays

The binding data for inhibitors like S55746 are typically generated through a series of established biochemical and cell-based experiments. Here are the methodologies for some of the key assays cited [1].

### Fluorescence Polarization (FP) Binding Assay

This is a primary biochemical method to determine the affinity of a small molecule for its protein target.

- **Purpose:** To measure the direct binding affinity ( $K_i$ ) of the inhibitor to recombinant BCL-2 family proteins.
- **Procedure:**
  - A recombinant BCL-2 protein is incubated with a fluorescently labeled peptide that mimics the BH3 domain of a pro-apoptotic protein (e.g., PUMA).
  - The bound peptide rotates slowly, resulting in high fluorescence polarization.
  - The test compound is introduced at varying concentrations. If it binds to the protein's hydrophobic groove, it displaces the fluorescent peptide.
  - The displaced peptide rotates rapidly in solution, causing a decrease in polarization.
  - The concentration of compound that displaces 50% of the fluorescent peptide is used to calculate the inhibition constant ( $K_i$ ).

## Cell-Based Viability and Apoptosis Assays

These assays confirm that the biochemical binding translates into a functional biological effect.

- **Purpose:** To demonstrate the cytotoxic activity and mechanism of action in hematological cell lines.
- **Procedure:**
  - A panel of cancer cell lines with known dependence on BCL-2 are treated with a range of compound concentrations.
  - After an incubation period (e.g., 48 hours), cell viability is measured using assays like ATP-based luminescence (CellTiter-Glo) or MTT dye absorbance.
  - The half-maximal inhibitory concentration ( $IC_{50}$ ) is determined from the dose-response curve.
  - To confirm apoptosis, treated cells are analyzed for hallmarks of apoptosis, including:
    - **Phosphatidylserine externalization:** Detected by Annexin V staining and flow cytometry.
    - **Caspase-3 activation:** Measured using cleavage-specific antibodies or fluorescent substrates.
    - **PARP cleavage:** Detected by Western blot analysis.

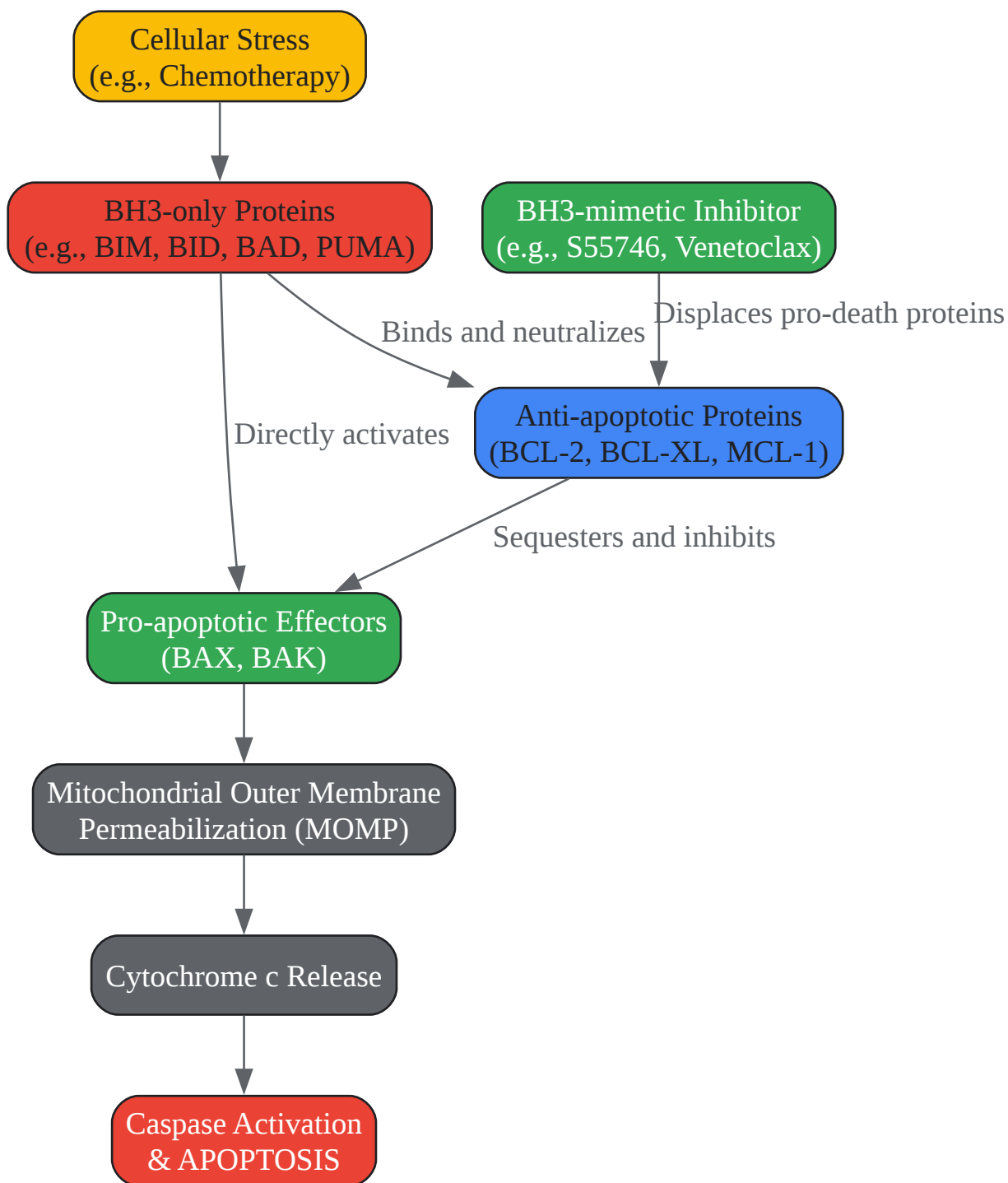
## BCL-2 Inhibitor Comparison Context

While direct data on **Bcl-2-IN-14** is scarce, the following table places S55746 in the context of other historically significant BCL-2 inhibitors for which data is available in the search results [2] [3].

Inhibitor	Primary Targets	Key Clinical/Preclinical Characteristics
S55746	BCL-2 (selective)	Orally active, spares platelets, robust in vivo efficacy in xenograft models, formerly in clinical trials [1].
Venetoclax (ABT-199)	BCL-2 (selective)	First FDA-approved selective BCL-2 inhibitor; transformative for treatment of CLL and AML [2] [3].
Navitoclax (ABT-263)	BCL-2, BCL-XL, BCL-w	Predecessor to Venetoclax; dose-limited by thrombocytopenia due to BCL-XL inhibition [2] [3].
HA14-1	BCL-2	One of the first identified small-molecule BCL-2 inhibitors from a computer screening strategy; a research tool compound [4].

## BCL-2 Apoptotic Signaling Pathway

The diagram below illustrates the intrinsic apoptotic pathway and the mechanism of BH3-mimetic inhibitors like S55746 and Venetoclax.



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## References

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**Address:** Ontario, CA 91761, United States  
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